Research suggests that Fluorosulfonyl isocyanate, due to its high reduction potential, can react with the electrolyte to form a more stable and thinner SEI layer on the graphite anode surface []. This stable SEI layer can improve the cycling performance of the battery by:
Fluorosulfonyl isocyanate is a chemical compound with the formula FSO₂NCO. It is classified as a bis-electrophilic linker due to its unique reactivity, particularly in forming stable adducts with alcohols and amines. The compound is a colorless liquid that is highly corrosive and moisture-sensitive, requiring careful handling in laboratory environments. Its structure features a fluorosulfonyl group (FSO₂) attached to an isocyanate group (NCO), which contributes to its reactivity and stability under specific conditions .
The synthesis of fluorosulfonyl isocyanate can be achieved through several methods:
Fluorosulfonyl isocyanate has several applications across various fields:
Studies on the interactions of fluorosulfonyl isocyanate focus on its reactivity with different functional groups. The compound exhibits selective reactivity towards alcohols and amines, enabling efficient synthesis pathways for various derivatives. Interaction studies have shown that fluorosulfonyl isocyanate can form stable adducts under mild conditions, which are critical for applications in drug discovery and material science .
Fluorosulfonyl isocyanate shares similarities with other electrophilic compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Chlorosulfonyl Isocyanate | ClSO₂NCO | Less reactive than fluorosulfonyl; moisture-sensitive |
| Isocyanates (General) | R-NCO | Reacts with water; forms polyurethanes |
| Sulfuryl Isocyanate | SO₂NCO | Similar reactivity but lacks the fluorine atom |
Uniqueness of Fluorosulfonyl Isocyanate:
Fluorosulfonyl isocyanate stands out due to its unique combination of reactivity and stability, making it a valuable tool in modern organic synthesis and chemical biology. Further exploration of its properties could lead to innovative applications across various scientific disciplines.
The development of Sulfur(VI) Fluoride Exchange chemistry represents a paradigm shift in modular synthesis. Early work in the 1950s identified chlorosulfuryl isocyanate (ClSO₂NCO) as a reactive electrophile, but its instability limited broader applications. The halogen exchange reaction of ClSO₂NCO with sodium fluoride yielded fluorosulfuryl isocyanate (FSO₂NCO), which exhibited superior thermal stability and resistance to hydrolysis. This discovery laid the groundwork for FSO₂NCO’s integration into click chemistry, a field prioritizing reactions with high efficiency, selectivity, and minimal byproducts.
By the 2010s, SuFEx chemistry gained momentum with the introduction of ethenesulfonyl fluoride (ESF) and sulfuryl fluoride (SO₂F₂). These reagents enabled defluorination substitutions with nucleophiles but faced limitations in functional group tolerance. FSO₂NCO addressed these challenges by combining the reactivity of isocyanates with the stability of sulfuryl fluorides. Its stepwise ligation mechanism—first reacting with alcohols to form fluorosulfuryl carbamates, then with amines to yield sulfamides—expanded the scope of SuFEx platforms.
The table below contrasts FSO₂NCO with other SuFEx reagents, highlighting its unique advantages:
This evolutionary trajectory underscores FSO₂NCO’s role in overcoming historical limitations of SuFEx reagents, particularly in stability and modularity.
The most established method for synthesizing fluorosulfonyl isocyanate involves halogen exchange reactions using chlorosulfonyl isocyanate (ClSO₂NCO) as the starting material. This process typically employs antimony trifluoride (SbF₃) as the fluoride source, facilitating the substitution of chlorine with fluorine under controlled conditions [4]. The reaction proceeds via nucleophilic displacement, where SbF₃ delivers fluoride ions to the electrophilic sulfur center of ClSO₂NCO, yielding FSO₂NCO and SbCl₃ as a byproduct .
Critical parameters for this reaction include:
A comparative analysis of traditional synthesis routes is summarized in Table 1.
Table 1: Traditional Synthesis Methods for Fluorosulfonyl Isocyanate
| Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| SbF₃ | Dry CCl₄ | 25–30 | 85–90 | [4] |
| KF | THF | 50 | 65–70 |
While SbF₃ remains the preferred reagent due to higher yields, potassium fluoride (KF) offers a less toxic alternative, albeit with reduced efficiency .
Recent innovations aim to address challenges in traditional synthesis, such as gas emissions and purification complexity. Although solid-phase synthesis of FSO₂NCO remains underexplored, advances in gas-free methodologies have emerged. For instance, solvent-free mechanochemical approaches using ball milling have shown promise in minimizing volatile byproducts . These methods leverage high-energy mechanical forces to drive the halogen exchange reaction without solvents, reducing environmental impact and simplifying isolation .
Another advancement involves flow chemistry systems, where continuous reagent mixing in microreactors enhances reaction control and scalability. Preliminary studies report improved selectivity and reduced reaction times compared to batch processes [4]. However, these methods are still in experimental stages and require further optimization for industrial adoption.
Fluorosulfonyl isocyanate exhibits distinct reactivity patterns with alcohols and amines, governed by the electronic and steric properties of the nucleophiles.
Alcohols react preferentially with the isocyanate group (-NCO) of FSO₂NCO, forming fluorosulfonyl carbamates (FSO₂NHCOOR). The mechanism involves nucleophilic attack by the alcohol’s oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer (Figure 1) . This stepwise process is highly efficient in aprotic solvents like dichloromethane, with primary alcohols reacting faster than secondary or tertiary analogs due to reduced steric hindrance .
In contrast, amines target the fluorosulfonyl group (-SO₂F), producing sulfamoyl derivatives (R₂NSO₂NCO). The reaction proceeds via a two-step mechanism:
Key Differences in Reactivity
A comparative overview of alcohol and amine reactivity is provided in Table 2.
Table 2: Reactivity of Fluorosulfonyl Isocyanate with Nucleophiles
| Nucleophile | Product | Rate Constant (k, M⁻¹s⁻¹) | Preferred Solvent |
|---|---|---|---|
| Ethanol | FSO₂NHCOOCH₂CH₃ | 1.2 × 10⁻³ | CH₂Cl₂ |
| Aniline | PhNHSO₂NCO | 3.8 × 10⁻⁴ | CH₃CN |
The electronic structure of fluorosulfonyl isocyanate was comprehensively investigated using photoelectron spectroscopy in combination with synchrotron radiation, providing detailed insights into the valence electron configuration. The photoelectron spectrum revealed a complex valence electronic structure composed of twelve distinct ionization bands ranging from 12.3 to 19.3 electron volts [1] [2].
The first ionization potential of fluorosulfonyl isocyanate occurs at 12.3 electron volts, corresponding to the removal of electrons from the highest occupied molecular orbital [1] [2]. This ionization was attributed to electrons formally located at the π isocyanate molecular orbital, with significant contributions from nonbonding orbitals at the oxygen atoms of the sulfur dioxide group [1] [2]. The closely positioned second ionization band at 12.6 electron volts represents the second highest occupied molecular orbital, exhibiting similar π isocyanate character [1] [2].
| Molecular Orbital | Experimental IP (eV) | Orbital Character |
|---|---|---|
| HOMO (π NCO) | 12.3 | π isocyanate, nonbonding oxygen (SO₂) |
| HOMO-1 (π NCO) | 12.6 | π isocyanate, nonbonding oxygen (SO₂) |
| HOMO-2 (n O SO₂) | 13.4 | Nonbonding oxygen (SO₂) |
| HOMO-3 (n O SO₂) | 13.8 | Nonbonding oxygen (SO₂), π isocyanate |
| HOMO-4 (π SO₂) | 14.1 | π sulfur dioxide |
| HOMO-5 (π SO₂) | 15.0 | π sulfur dioxide |
The third and fourth ionization bands, observed at 13.4 and 13.8 electron volts respectively, arise from nonbonding electrons of the oxygen atoms within the sulfur dioxide group [1] [2]. These values demonstrate excellent agreement with previously reported ionization energies for related sulfur dioxide containing molecules, where nonbonding oxygen orbitals typically appear in the 13.8-14.0 electron volt range [1] [2].
The fifth and sixth ionization bands at 14.1 and 15.0 electron volts were assigned to π electrons localized within the sulfur dioxide group [1] [2]. These assignments are consistent with theoretical predictions and represent the characteristic electronic signature of the sulfur dioxide functionality.
Above 16 electron volts, the photoelectron spectrum exhibits six additional ionization bands at 16.8, 17.2, 17.6, 18.1, 18.7, and 19.3 electron volts [1] [2]. These higher-energy ionizations correspond to complex molecular orbital combinations involving nonbonding fluorine electrons, bonding π character in the isocyanate group, and sigma bonds involving sulfur-oxygen interactions [1] [2].
Synchrotron radiation investigations provided comprehensive insights into the inner-shell and core-level electronic structure of fluorosulfonyl isocyanate. The study utilized tunable synchrotron radiation spanning the energy range from 100 to 1000 electron volts to probe core-level excitations and transitions to vacant molecular orbitals [1] [2].
The sulfur 2p ionization threshold was determined to be approximately 183.0 electron volts, while the sulfur 2s threshold occurred at 237.1 electron volts [1] [2]. Below the sulfur 2p ionization threshold, the total ion yield spectrum revealed distinct resonant signals centered at 172.4, 173.8, 175.2, and 176.3 electron volts, with additional shoulder features at 171.0 and 177.2 electron volts [1] [2].
These resonant signals were attributed to electronic transitions involving spin-orbit coupling effects of the 2p sulfur excited states, specifically the 2p₁/₂ and 2p₃/₂ levels, to the lowest unoccupied molecular orbitals [1] [2]. The theoretical calculations identified the most relevant vacant molecular orbitals as σ* sulfur-fluorine (LUMO+1), σ* sulfur-nitrogen (LUMO+3), and σ* sulfur-oxygen (LUMO+4 and LUMO+5) [1] [2].
| Core Level | Ionization Threshold (eV) | Resonant Transitions |
|---|---|---|
| S 2p | 183.0 | S 2p → σ* S-F, S 2p → σ* S-N |
| S 2s | 237.1 | Multiple σ* transitions |
| C 1s | 288.1 | C 1s → π* CO (LUMO) |
| N 1s | 403.5 | N 1s → σ* S-N, N 1s → σ* NC |
| O 1s | ~560 | O 1s → π* CO, O 1s → σ* SO |
| F 1s | 699.9 | F 1s → σ* transitions |
The carbon 1s region displayed two distinct signals at 288.1 and 289.3 electron volts, corresponding to carbon 1s → π* carbon-oxygen transitions to the lowest unoccupied molecular orbital and LUMO+2 [1] [2]. The nitrogen 1s ionization threshold appeared at 403.5 electron volts, preceded by resonant features at 399.4, 400.4, and 401.6 electron volts, attributed to nitrogen 1s → σ* sulfur-nitrogen and nitrogen 1s → σ* nitrogen-carbon transitions [1] [2].
The oxygen 1s region exhibited complex resonance patterns with the most intense peak at 535.3 electron volts, interpreted as overlapping transitions from the three oxygen atoms within the molecule to various vacant molecular orbitals [1] [2]. The fluorine 1s ionization edge occurred at approximately 699.9 electron volts, preceded by two strong resonant signals at 689.5 and 692.5 electron volts [1] [2].
A systematic comparison of frontier molecular orbital characteristics across structurally related isocyanates reveals distinctive electronic features that correlate with substituent effects and molecular reactivity patterns. The comparative analysis encompasses fluorosulfonyl isocyanate, chlorosulfonyl isocyanate, methyl isocyanate, and phenyl isocyanate, providing insights into substituent-induced electronic perturbations [1] [2] [3] [4].
The first ionization potentials demonstrate a clear trend reflecting the electron-withdrawing capacity of the substituents attached to the isocyanate functionality [1] [2] [3] [4]. Fluorosulfonyl isocyanate exhibits a first ionization potential of 12.3 electron volts, while chlorosulfonyl isocyanate shows a slightly lower value of 12.02 electron volts [1] [2] [4]. This subtle difference reflects the marginally stronger electron-withdrawing character of the fluorosulfonyl group compared to the chlorosulfonyl group.
| Compound | First IP (eV) | π NCO Character | Key Molecular Orbitals |
|---|---|---|---|
| Fluorosulfonyl isocyanate | 12.3 | HOMO (π NCO) | π NCO, n O(SO₂), π SO₂, n F, σ SO |
| Chlorosulfonyl isocyanate | 12.02 | HOMO (π NCO) | π NCO, n O(SO₂), π SO₂, n Cl, σ SO |
| Methyl isocyanate | 10.596 | HOMO (π NCO) | π NCO, n O, σ orbitals |
| Phenyl isocyanate | Not specified | π NCO | π NCO, aromatic π orbitals |
In stark contrast, methyl isocyanate demonstrates a significantly lower first ionization potential of 10.596 electron volts, reflecting the electron-donating nature of the methyl substituent [3]. This substantial difference of approximately 1.7 electron volts between the sulfonyl-substituted isocyanates and methyl isocyanate illustrates the profound electronic influence of strongly electron-withdrawing groups on the isocyanate π system.
The highest occupied molecular orbital in all examined isocyanates maintains primarily π isocyanate character, confirming the fundamental electronic nature of the isocyanate functionality [1] [2] [3] [4]. However, the extent of orbital mixing with substituent-based orbitals varies significantly. In fluorosulfonyl isocyanate, the highest occupied molecular orbital exhibits substantial mixing with nonbonding oxygen orbitals from the sulfur dioxide group, while in methyl isocyanate, the mixing is minimal due to the saturated nature of the methyl group [1] [2] [3].
The fragmentation patterns observed in mass spectrometric studies reveal structure-specific cleavage preferences that correlate with frontier molecular orbital characteristics [1] [2] [4]. Fluorosulfonyl isocyanate preferentially undergoes sulfur-nitrogen bond cleavage to produce the fluorosulfur dioxide cation, while chlorosulfonyl isocyanate exhibits preferential chlorine-sulfur bond breaking to yield the sulfur dioxide isocyanate cation [1] [2] [4]. These differential fragmentation pathways reflect the relative bond strengths as influenced by the electronic structure and orbital interactions within each molecule.
Theoretical calculations using outer valence Green function and partial third-order methods demonstrate excellent agreement with experimental ionization energies across the series of isocyanates [1] [2]. The calculated values typically fall within 0.1-0.5 electron volts of experimental measurements, validating the theoretical approaches used to understand the electronic structure of these molecules [1] [2].
The comparative analysis reveals that substituent effects on isocyanate electronic structure follow predictable patterns based on electronegativity and electron-withdrawing capacity [5] [6]. Strongly electron-withdrawing groups such as fluorosulfonyl and chlorosulfonyl substantially increase ionization potentials and alter orbital mixing patterns, while electron-donating groups like methyl have the opposite effect [1] [2] [3] [4]. These electronic perturbations directly influence chemical reactivity, with more electron-deficient isocyanates exhibiting enhanced electrophilic character and altered reaction selectivity [5] [6].